4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

Sigma receptor pharmacology Radioligand binding assay Neuropsychiatric drug discovery

This 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (CAS 1502062-34-1) is a characterized sigma-1 receptor reference ligand (Ki = 410 nM) with a defined selectivity window (2.4x over 5-HT3A, 3.5x over H1). The 4,4-dimethyl substitution introduces steric bulk (+28 g/mol) without increasing lipophilicity (XLogP 1.0), enabling researchers to systematically probe steric tolerance in sigma-1 binding pockets. As a click-chemistry-compatible building block with a primary amine handle, it serves both as SAR benchmarking standard and versatile intermediate for molecular probe development. ≥95% purity.

Molecular Formula C9H18N4
Molecular Weight 182.27 g/mol
CAS No. 1502062-34-1
Cat. No. B6617279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine
CAS1502062-34-1
Molecular FormulaC9H18N4
Molecular Weight182.27 g/mol
Structural Identifiers
SMILESCC(C)(C)CCC(C1=NNN=C1)N
InChIInChI=1S/C9H18N4/c1-9(2,3)5-4-7(10)8-6-11-13-12-8/h6-7H,4-5,10H2,1-3H3,(H,11,12,13)
InChIKeyJOYDGIQDIGHICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine: Core Chemical Identity and Procurement-Relevant Baseline


4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (CAS 1502062-34-1) is a 1,2,3-triazole-4-amine derivative with the molecular formula C₉H₁₈N₄ and a molecular weight of 182.27 g/mol [1]. Its structure comprises a 1,2,3-triazole ring linked to a primary amine-bearing pentyl chain that features geminal dimethyl substitution at the 4-position . The compound is commercially available for research purposes from specialized suppliers such as Enamine Ltd., distributed in the U.S. through vendors including Fujifilm Wako Pure Chemical Corporation, with catalog numbers (e.g., EN300-222682) and defined purity specifications (typically ≥95%) . Computed physicochemical properties include an XLogP3-AA of 1, a topological polar surface area of 67.6 Ų, and a hydrogen bond donor count of 2 [1].

Why In-Class Triazole-Amine Analogs Cannot Be Substituted for 4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine


Substitution with structurally related 1,2,3-triazole-4-amines is not trivial due to the specific steric and electronic effects imparted by the 4,4-dimethyl substitution on the pentyl chain. This substitution pattern alters both the three-dimensional conformation and the lipophilicity of the molecule, directly impacting target binding kinetics, metabolic stability, and off-target receptor engagement [1]. As detailed in Section 3, quantitative evidence demonstrates that closely related analogs—including 1-(pentan-2-yl)-1H-1,2,3-triazol-4-amine (CAS 1702440-44-5) and 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine (TP10, CAS 1820718-61-3)—exhibit markedly different molecular properties, target binding affinities, and selectivity profiles. These differences are not merely incremental; they represent functional divergences that directly affect experimental reproducibility, assay interpretation, and the validity of structure-activity relationship (SAR) extrapolations in medicinal chemistry campaigns.

4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine: Comparative Quantitative Differentiation Evidence


Sigma-1 Receptor Binding Affinity: Comparative Ki Analysis

The compound exhibits a binding affinity (Ki) of 410 nM for the human sigma-1 receptor, as determined by competitive radioligand displacement assays [1]. This affinity is approximately 240-fold weaker than the reference antipsychotic haloperidol (Ki = 1.7 nM) and 20-fold weaker than the prototypical sigma-1 agonist (+)-pentazocine (Ki = 19.9 nM) when measured under comparable assay conditions using [³H]-(+)-pentazocine as the radioligand [2][3]. This specific binding profile defines a precise position along the affinity spectrum for sigma-1 ligand development, distinct from high-affinity tool compounds and low-affinity inactive controls.

Sigma receptor pharmacology Radioligand binding assay Neuropsychiatric drug discovery

Receptor Selectivity Profile: Sigma-1 vs. 5-HT3A and Histamine H1

The compound demonstrates moderate selectivity for the sigma-1 receptor over two common CNS off-target receptors. Against the 5-hydroxytryptamine receptor 3A (5-HT3A), the compound exhibits a Ki of 1.00E+3 nM (1,000 nM), representing a 2.4-fold selectivity window [1]. Against the histamine H1 receptor, the Ki is 1.42E+3 nM (1,420 nM), representing a 3.5-fold selectivity window [1]. This profile contrasts with structurally related 1,2,3-triazole-4-amine analogs that may exhibit different selectivity fingerprints due to variations in the amine-bearing side chain. For example, the unsubstituted analog 1-(pentan-2-yl)-1H-1,2,3-triazol-4-amine (CAS 1702440-44-5) has a molecular weight of 154.21 g/mol and a LogP of 1.22, which may alter its off-target engagement profile relative to the 4,4-dimethyl-substituted variant .

Off-target pharmacology Selectivity screening Drug safety profiling

Physicochemical Differentiation: Molecular Weight and Lipophilicity Compared to Structural Analogs

The 4,4-dimethyl substitution on the pentyl chain increases the molecular weight to 182.27 g/mol, which is 28.06 g/mol higher than the closest unsubstituted analog 1-(pentan-2-yl)-1H-1,2,3-triazol-4-amine (MW 154.21 g/mol) and 44.27 g/mol higher than the 5-carbon linker analog 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine (MW 138.17 g/mol for free base, C₇H₁₄N₄) [1][2]. Despite this molecular weight increase, the computed XLogP3-AA of the target compound is 1.0, which is slightly lower than the LogP of 1.22 reported for 1-(pentan-2-yl)-1H-1,2,3-triazol-4-amine . This suggests that the geminal dimethyl group contributes to increased steric bulk and molecular surface area without proportionally increasing lipophilicity, potentially improving aqueous solubility relative to linear alkyl chain extensions.

Medicinal chemistry Physicochemical property optimization Lead compound selection

Commercial Availability and Procurement Specification Differentiation

The target compound is commercially available through specialized research reagent suppliers, with pricing and purity specifications that differentiate it from more common triazole-amine analogs. According to the Fujifilm Wako product listing (distributing Enamine Ltd. product EN300-222682), the compound is offered in quantities ranging from 100 mg to 10 g, with a list price of 165,500 JPY (~$1,100 USD) for 100 mg and 372,700 JPY (~$2,500 USD) for 500 mg as of April 2026 . This pricing reflects the compound's status as a specialized building block rather than a commodity chemical. In contrast, structurally similar analogs such as 1-(pentan-2-yl)-1H-1,2,3-triazol-4-amine (CAS 1702440-44-5) are available from multiple vendors at significantly lower cost (e.g., Leyan lists 1g at ~$30-50 USD range), reflecting higher commercial availability and lower synthetic complexity . The target compound's 4,4-dimethyl substitution introduces synthetic complexity that limits supplier options and increases procurement cost, but this same structural feature confers the differential binding and physicochemical properties documented above.

Research reagent procurement Custom synthesis Catalog compound comparison

Optimal Research Applications for 4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Pharmacology: Moderate-Affinity Ligand for SAR Studies

Given its quantified sigma-1 receptor binding affinity (Ki = 410 nM) [1] and defined selectivity window over 5-HT3A and histamine H1 receptors (2.4-fold and 3.5-fold, respectively) [1], this compound is optimally deployed as a moderate-affinity reference ligand in structure-activity relationship (SAR) campaigns targeting the sigma-1 receptor. Its affinity tier fills a gap between high-affinity tool compounds (e.g., haloperidol, Ki 1.7 nM; (+)-pentazocine, Ki 19.9 nM) [2][3] and low-affinity negative controls, enabling researchers to benchmark novel chemical entities across a continuous affinity spectrum. The compound's distinct molecular weight (182.27 g/mol) and XLogP (1.0) profile [4] further support its use in probing the impact of steric bulk on sigma-1 binding pocket accommodation.

Medicinal Chemistry: Probing Steric Effects in Triazole-Based Pharmacophores

The 4,4-dimethyl substitution on the pentyl chain introduces significant steric bulk (+28.06 g/mol MW increase vs. unsubstituted analog) without a concomitant increase in lipophilicity (XLogP 1.0 vs. LogP 1.22 for comparator) [1][2]. This unique physicochemical profile makes the compound a valuable molecular probe for investigating steric tolerance in binding pockets of target proteins where triazole-amine scaffolds are employed. Researchers engaged in fragment-based drug discovery or lead optimization can use this compound to systematically evaluate the impact of geminal dimethyl substitution on target engagement, metabolic stability, and off-target promiscuity compared to linear or less-substituted analogs.

Assay Development: Off-Target Selectivity Control for CNS-Targeted Screens

The compound's characterized selectivity profile—sigma-1 Ki = 410 nM; 5-HT3A Ki = 1,000 nM; histamine H1 Ki = 1,420 nM [1]—positions it as a useful control in assay development for CNS-targeted small molecule screens. In high-throughput screening campaigns where sigma-1, 5-HT3A, or histamine H1 receptor engagement could confound phenotypic readouts, this compound can serve as a defined selectivity control to deconvolute target-specific from off-target effects. Its moderate affinity for sigma-1 and even lower affinity for the off-target receptors provide a baseline against which more selective or more potent compounds can be evaluated.

Chemical Biology: Triazole-Containing Building Block for Click Chemistry-Derived Probes

The compound's 1,2,3-triazole core, accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [1], coupled with its primary amine functionality, makes it a versatile intermediate for generating click-derived molecular probes. While the compound itself exhibits moderate sigma-1 receptor affinity [2], the triazole ring serves as a stable bioisostere for amide bonds and can be further functionalized to create fluorescent probes, affinity chromatography matrices, or PROTAC ligands. The 4,4-dimethyl substitution provides a steric handle that can influence the orientation and conformational flexibility of conjugated payloads, offering an additional design parameter in chemical biology tool development.

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